molecular formula C7H6Cl2O2 B7903635 4,5-Dichloroguaiacol CAS No. 65724-16-5

4,5-Dichloroguaiacol

Cat. No. B7903635
CAS RN: 65724-16-5
M. Wt: 193.02 g/mol
InChI Key: HAAFFTHBNFBVKY-UHFFFAOYSA-N
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Description

4,5-Dichloroguaiacol is a useful research compound. Its molecular formula is C7H6Cl2O2 and its molecular weight is 193.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5-Dichloroguaiacol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dichloroguaiacol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Degradation by Microorganisms : 4,5-Dichloroguaiacol can be degraded by soil microorganisms under both aerobic and anoxic conditions, with dichlorocatechol being a primary metabolite. This degradation is significant in environmental remediation (Gonzalez et al., 1995).

  • Induction of Apoptosis in Human Cells : Chlorinated guaiacols, including 4,5-Dichloroguaiacol, have been observed to induce apoptosis in human peripheral blood lymphocytes, suggesting a potential toxicological impact (Michałowicz & Sicińska, 2009).

  • Metabolism by Bacterial Strains : Some bacterial strains, like Acinetobacter junii, can degrade chlorinated guaiacols, including 4,5-Dichloroguaiacol. This points to potential applications in bioremediation (González et al., 1993).

  • Biochemical and Morphological Changes in Cells : Exposure to 4,5-Dichloroguaiacol can cause DNA and protein damage in human lymphocytes, implying its significant biological impact (Michałowicz, 2010).

  • DNA Base Oxidation : Chlorinated compounds, including 4,5-Dichloroguaiacol, have been found to oxidize DNA bases in human lymphocytes, highlighting their potential genotoxicity (Michałowicz & Majsterek, 2010).

  • Metabolism in Soil Bacteria : Rhodococcus ruber CA16, a soil bacterium, can metabolize chloroguaiacols including 4,5-Dichloroguaiacol, again pointing towards bioremediation applications (Acevedo et al., 1995).

  • Formation from High Molecular Weight Chlorinated Organics : 4,5-Dichloroguaiacol can be released from chlorinated high molecular weight organics found in industrial effluents, indicating its environmental relevance (Martin et al., 1995).

  • O-Methylation as a Detoxification Mechanism : Bacterial O-methylation of chloroguaiacols, including 4,5-Dichloroguaiacol, serves as a detoxification mechanism, which is relevant in understanding environmental biotransformation processes (Allard et al., 1985).

  • Electrochemical Degradation : 4,5-Dichloroguaiacol can be degraded electrochemically, which could be applied in wastewater treatment processes (Samet et al., 2006).

  • Anaerobic Dechlorination : Anaerobic bacteria can dechlorinate chlorocatechols including 4,5-Dichloroguaiacol, which is significant for understanding their environmental fate (Allard et al., 1991).

properties

IUPAC Name

4,5-dichloro-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAFFTHBNFBVKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022192
Record name 4,5-Dichloroguaiacol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloroguaiacol

CAS RN

2460-49-3, 65724-16-5
Record name 4,5-Dichloroguaiacol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2460-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dichloroguaiacol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002460493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, dichloro-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065724165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dichloroguaiacol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-DICHLOROGUAIACOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE34XAW6L9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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